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molecular formula C10H14N2 B8403862 N'-Phenyl-N,N-dimethyl-acetamidine CAS No. 4023-12-5

N'-Phenyl-N,N-dimethyl-acetamidine

Cat. No. B8403862
M. Wt: 162.23 g/mol
InChI Key: ARYJQIYRCNBDOU-UHFFFAOYSA-N
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Patent
US04448975

Procedure details

The conventional procedure of Example 1 was repeated except that 32.7 g (0.375 mole) of N,N-dimethylacetamide was substituted for the benzamide and a solution of 11.6 g of aniline in 50 ml of benzene was utilized. Workup as in Example 1 yielded N,N-dimethyl-N-phenylacetamidine in form of a colorless oil, b.p. 73° C. at 0.12 mm of mercury in only 53% yield based on aniline or 49% yield based on POCl3 and a meager 19.5% yield based on the acetamide.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
N,N-dimethyl-N-phenylacetamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3](=O)[CH3:4].C(N)(=O)C1C=CC=CC=1.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(N)(=O)C>C1C=CC=CC=1>[CH3:1][N:2]([CH3:6])[C:3](=[N:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:4]

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
N,N-dimethyl-N-phenylacetamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(C(C)=NC1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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